Potassium hexachlororhodate(III)

描述

Synthesis Analysis

The synthesis of compounds similar to Potassium hexachlororhodate(III), such as tris(guanidinium) hexachlororhodate(III) monohydrate and bis(1,4‐diammoniobutane) diaquahydrogen hexachlororhodate(III) dichloride, involves the reaction of rhodium(III) chloride with specific reagents in hydrochloric acid solution. These processes result in complex compounds crystallizing in various space groups, indicating the versatility and reactivity of rhodium(III) chloride as a precursor for synthesizing hexachlororhodate(III) derivatives (Frank & Reiss, 1996), (Frank & Reiss, 1996).

Molecular Structure Analysis

The molecular structure of related hexachlororhodate(III) compounds, such as potassium aquapentachloroiridate(III), has been extensively studied. These compounds often exhibit a nearly octahedral geometry around the metal center, with varying bond lengths indicating the presence of stable covalent bonds. Such structural insights are crucial for understanding the chemical behavior and reactivity of hexachlororhodate(III) compounds (Pazderski et al., 2008).

Chemical Reactions and Properties

Compounds like tris(guanidinium) hexachlororhodate(III) monohydrate demonstrate complex frameworks of hydrogen bonds, suggesting that hexachlororhodate(III) compounds can engage in a variety of chemical interactions. These interactions are pivotal in determining the chemical properties and reactivity patterns of hexachlororhodate(III) derivatives (Frank & Reiss, 1996).

Physical Properties Analysis

The stability and decomposition behavior of hexachlororhodate(III) compounds under various conditions are significant for their physical properties analysis. For instance, bis(1,4-diammoniobutane) diaquahydrogen hexachlororhodate(III) dichloride exhibits stability up to 106°C under hydrogen chloride, which is crucial for understanding its thermal stability and potential applications (Frank & Reiss, 1996).

Chemical Properties Analysis

The complex framework of hydrogen bonds and the reactivity with hydrochloric acid solution in the synthesis of hexachlororhodate(III) derivatives highlight the intricate chemical properties of these compounds. Such properties are essential for tailoring these compounds for specific applications in chemistry and materials science (Frank & Reiss, 1996).

科学研究应用

Specific Scientific Field

The specific scientific field is Chemical Synthesis .

Comprehensive and Detailed Summary of the Application

Potassium hexachlororhodate(III) is used in the extraction of Rh(III) using ionic liquids and its simple separation from Pd(II) . This process is crucial in the field of chemical synthesis, particularly in the extraction and separation of precious metals.

Detailed Description of the Methods of Application or Experimental Procedures

The extraction of Pd(II) and Rh(III) from acidic solutions containing between 1 and 8 M HCl towards three ionic liquids, namely [P66614][Cl], [P66614][Br] and [P66614][DCA], based on the trihexyltetradecylphosphonium cation ([P66614]) and chloride, bromide or dicyanamide (DCA) anions, respectively, is reported .

Thorough Summary of the Results or Outcomes Obtained

Extraction of Pd(II) is quantitative up to 6 M HCl (D > 3000). A value of 258 for the distribution coefficient of Rh(III) extracted from 1 M HCl towards [P66614][Br] is also reported . [P66614][Cl] and [P66614][Br] were found to be very efficient at separating these two metals from aqueous solutions containing at least 6 mol L−1 HCl .

Application in Pharmaceutical Intermediates

Specific Scientific Field

The specific scientific field is Pharmaceutical Chemistry .

Comprehensive and Detailed Summary of the Application

Potassium hexachlororhodate(III) is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular changes or refinements before it becomes an API.

Detailed Description of the Methods of Application or Experimental Procedures

Application in Chemical Catalysts

Specific Scientific Field

The specific scientific field is Catalysis .

Comprehensive and Detailed Summary of the Application

Potassium hexachlororhodate(III) is used as a chemical catalyst . Catalysts are substances that can increase the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy.

Detailed Description of the Methods of Application or Experimental Procedures

Application in Nanotechnology

Specific Scientific Field

The specific scientific field is Nanotechnology .

Comprehensive and Detailed Summary of the Application

Potassium Hexachlororhodate(III) is generally immediately available in most volumes. High purity, submicron and nanopowder forms may be considered . This suggests that it could be used in the production of nanoparticles or other nanoscale materials.

Detailed Description of the Methods of Application or Experimental Procedures

Application in Personal Protective Equipment

Specific Scientific Field

The specific scientific field is Material Science .

Comprehensive and Detailed Summary of the Application

Potassium hexachlororhodate(III) is mentioned in the context of personal protective equipment, suggesting that it might be used in the production or testing of such equipment .

安全和危害

Potassium hexachlororhodate(III) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

属性

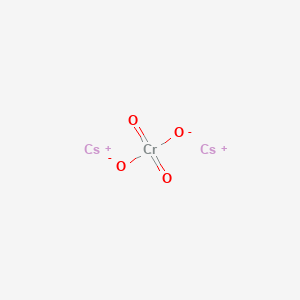

IUPAC Name |

tripotassium;hexachlororhodium(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.3K.Rh/h6*1H;;;;/q;;;;;;3*+1;+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOHACXAQUCHJO-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

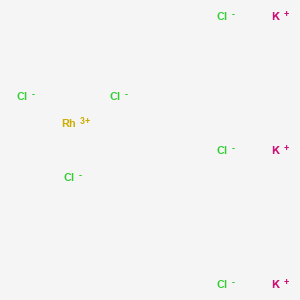

Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexachlororhodate(III) | |

CAS RN |

13845-07-3 | |

| Record name | Rhodate(3-), hexachloro-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium hexachlororhodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)